molecular formula C16H15N3O5 B2882283 N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941963-95-7

N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No. B2882283
CAS RN: 941963-95-7
M. Wt: 329.312
InChI Key: ZDBNLFBIYVHDCD-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of oxalamide and has a unique chemical structure that makes it an interesting target for research.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One study by Mamedov et al. (2016) explores a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility of oxalamides in synthetic chemistry. This methodology highlights the potential utility of N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide in generating a wide array of chemical derivatives, which could be pivotal for creating new materials or drugs (Mamedov et al., 2016).

Photophysical and Electrochemical Studies

Research on compounds with similar structures, such as 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, has been conducted to evaluate their nonlinear optical properties. Such studies suggest that derivatives of N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide could be promising candidates for applications in optical devices, potentially as optical limiters or switches due to their photophysical characteristics (Naseema et al., 2010).

Antimicrobial Properties

Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, demonstrating potential antimicrobial activities. This implies that structural analogs of N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, especially those capable of forming complexes with metals, could be explored for their antimicrobial efficacy, highlighting an avenue for pharmacological research (Chai et al., 2017).

Mechanism of Action

I was unable to find specific information on the mechanism of action of "N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide" .

Safety and Hazards

I was unable to find specific information on the safety and hazards of "N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide" .

properties

IUPAC Name

N-(3-methoxyphenyl)-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(21)15(20)17-11-4-3-5-13(9-11)24-2/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBNLFBIYVHDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

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